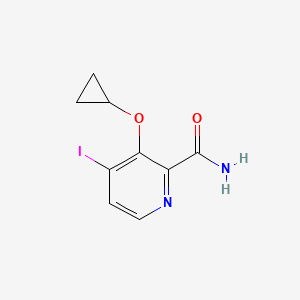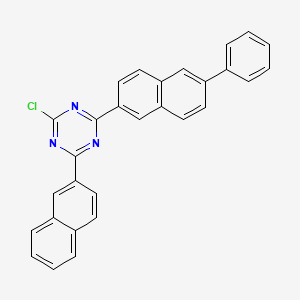![molecular formula C15H13N3O6S B14811033 N-[(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B14811033.png)
N-[(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide is a complex organic compound with a unique structure that includes both sulfonyl and acetamide functional groups
Preparation Methods
The synthesis of N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-aminobenzenesulfonamide in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfonyl derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide can be compared with similar compounds such as:
- N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)benzamide
- N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)propionamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C15H13N3O6S |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-10(19)17-25(23,24)14-5-2-12(3-6-14)16-9-11-8-13(18(21)22)4-7-15(11)20/h2-9,20H,1H3,(H,17,19) |
InChI Key |
JIHZZXGMRJVDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



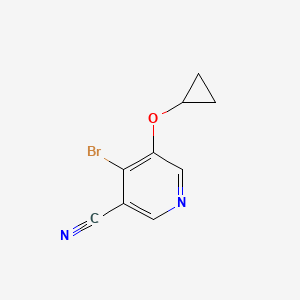


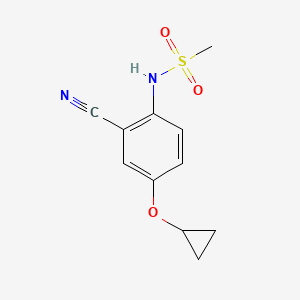
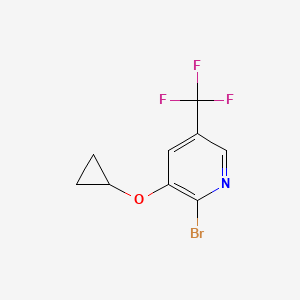
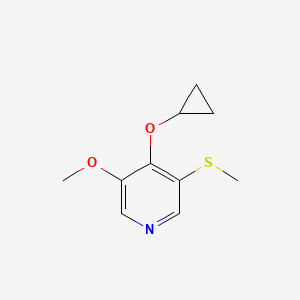
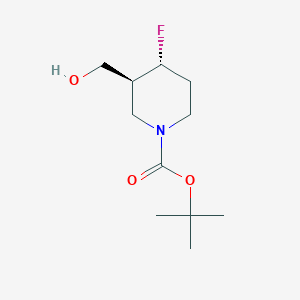

![N-(3-chloro-2-methylphenyl)-4-{2-[(4-fluorophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14811018.png)
